1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Overview
Description
1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the quinoxaline core with 4-fluorobenzoyl chloride under Friedel-Crafts acylation conditions.
Attachment of the 2,4-Dimethylphenylmethyl Group: This can be done through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a 2,4-dimethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional carbonyl groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl derivatives: These compounds share the 2,4-dimethylphenyl group and may exhibit similar chemical reactivity.
Fluorobenzoyl derivatives:
Quinoxaline derivatives: These compounds share the quinoxaline core and may have similar biological activities.
Uniqueness
1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(4-fluorobenzoyl)-3,3-dimethylquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2/c1-17-9-10-20(18(2)15-17)16-28-22-7-5-6-8-23(22)29(26(3,4)25(28)31)24(30)19-11-13-21(27)14-12-19/h5-15H,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLAHDQETVQBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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